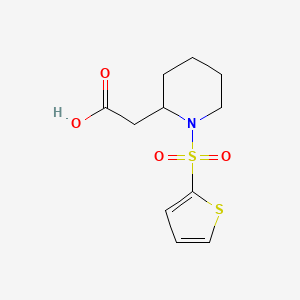

![molecular formula C13H19NO2 B2893418 tert-butyl 4-[(1S)-1-aminoethyl]benzoate CAS No. 847729-02-6](/img/structure/B2893418.png)

tert-butyl 4-[(1S)-1-aminoethyl]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate is a chemical compound with the molecular formula C13H19NO2. It is used as a synthetic intermediate useful for pharmaceutical synthesis .

Molecular Structure Analysis

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate contains a total of 35 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 primary aliphatic amine .Physical And Chemical Properties Analysis

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate has a molecular weight of 221.3. It is a solid or semi-solid or liquid or lump substance . The storage temperature should be under -20°C and it should be kept in a dark place and in an inert atmosphere .科学的研究の応用

1. Asymmetric Synthesis Applications

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate and its derivatives have been utilized in asymmetric synthesis. For instance, its application in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a process involving aminohydroxylation and dihydroxylation reactions, has been documented (Csatayová et al., 2011). Additionally, the compound's use in the synthesis of unsaturated β-amino acid derivatives through conjugate addition and electrophilic hydroxylation processes has been reported (Davies, Fenwick, & Ichihara, 1997).

2. Organic Chemistry and Material Synthesis

In organic chemistry, tert-butyl 4-[(1S)-1-aminoethyl]benzoate derivatives have been used for various syntheses. This includes the preparation of novel acceptor molecules for photovoltaic performance improvement, where tert-butyl 4-C(61)-benzoate organofullerenes were synthesized and investigated for their properties (Liu et al., 2013). The compound has also been explored for synthesizing hyperbranched polyimides with tert-butyl side groups, demonstrating its significance in polymer science (Lang et al., 2017).

3. Applications in NMR and Analytical Chemistry

O-tert-Butyltyrosine, a derivative of tert-butyl 4-[(1S)-1-aminoethyl]benzoate, has been identified as a valuable NMR tag for high-molecular-weight systems. It facilitates the measurement of submicromolar ligand binding affinities, showcasing its application in analytical chemistry and protein research (Chen et al., 2015).

4. Electrochemical Applications

The electrochemical synthesis of aminoquinones through oxidative coupling of 4-tert-butylcatechol and benzenamines using tert-butyl phenylazocarboxylates has been studied. This demonstrates the compound's utility in electrochemical synthesis and organic reaction mechanisms (Nematollahi et al., 2014).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-(1-aminoethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWGWHWMJCDRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(1-aminoethyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2893337.png)

![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)

![N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2893340.png)

![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)